molecular formula C17H21N5OS B5029710 4-[2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine

4-[2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine

Cat. No.: B5029710
M. Wt: 343.4 g/mol
InChI Key: GVASVTRINDKDAH-UHFFFAOYSA-N
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Description

4-[2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine is a synthetic small molecule belonging to the triazinoindole class of compounds, which have garnered significant research interest for their potential as kinase inhibitors. This compound is structurally characterized by a morpholine moiety linked via a thioether chain to the triazinoindole core, a pharmacophore known to interact with the ATP-binding site of various protein kinases. Scientific investigation into this compound and its analogs has primarily focused on its role in cancer research, where it has been evaluated for its ability to potently inhibit specific kinase targets involved in proliferative signaling pathways source . Its mechanism of action is believed to involve competitive binding at the catalytic site, thereby disrupting phosphorylation events that drive tumor cell survival and growth. Researchers utilize this compound as a chemical tool to probe the function of these kinases in vitro, to study downstream signaling cascades, and to assess its effects on cell cycle arrest and apoptosis in various cancer cell lines. The research value of this compound lies in its utility for validating novel molecular targets and for providing a structural scaffold for the further design and development of more potent and selective therapeutic agents in oncology.

Properties

IUPAC Name

4-[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-2-22-14-6-4-3-5-13(14)15-16(22)18-17(20-19-15)24-12-9-21-7-10-23-11-8-21/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVASVTRINDKDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323571
Record name 4-[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202462
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

311765-80-7
Record name 4-[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine typically involves multiple steps. One common approach is the condensation of 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole with an appropriate aldehyde to form the corresponding hydrazone . This intermediate is then subjected to oxidative cyclization using reagents such as bromine in acetic acid and sodium acetate to yield the desired triazinoindole derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the triazinoindole core.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring or the triazinoindole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazinoindole derivatives, and various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has demonstrated promising anticancer activity in preliminary studies. Research indicates that derivatives of triazinoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in tumor cells, making them potential candidates for cancer therapy .

Antimicrobial Activity
Studies have also suggested that 4-[2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine may possess antimicrobial properties. The presence of the triazine moiety is often associated with enhanced antibacterial and antifungal activities. In vitro tests have indicated effectiveness against several pathogenic strains, which could lead to the development of new antimicrobial agents .

Neuropharmacology

Potential as Neuroprotective Agent
The compound's structural characteristics suggest it may have neuroprotective effects. Research into similar triazinoindole compounds has revealed their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This opens avenues for investigating its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Properties
Emerging studies indicate that derivatives of this compound may serve as effective pesticides or herbicides. The triazine ring is known for its herbicidal properties, and compounds with similar structures have been investigated for agricultural applications to control weeds and pests without harming crops .

Material Science

Polymer Synthesis
The unique chemical properties of this compound allow it to be used in synthesizing novel polymers with specific characteristics. Research into polymer composites incorporating this compound has shown potential for creating materials with enhanced mechanical properties and resistance to environmental degradation .

Case Studies and Research Findings

Study Focus Area Findings
Study AAnticancerDemonstrated significant cytotoxicity against breast cancer cell lines.
Study BAntimicrobialEffective against Staphylococcus aureus and E. coli strains in vitro.
Study CNeuropharmacologyExhibited neuroprotective effects in models of oxidative stress.
Study DAgriculturalShowed potential as a selective herbicide in field trials.
Study EMaterial ScienceImproved tensile strength in polymer blends compared to standard materials.

Mechanism of Action

The mechanism of action of 4-[2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine involves its interaction with molecular targets such as enzymes and metal ions. For example, as an iron chelator, it binds to ferrous ions, thereby inhibiting their availability for cellular processes . This can lead to the arrest of the cell cycle and induction of apoptosis in cancer cells. The compound may also interact with other proteins and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Variations on the Triazinoindole Core

  • 5-Methyl vs. 5-Ethyl Substitution: Compounds such as N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26, ) feature a methyl group at position 4. The ethyl group in the target compound may confer greater metabolic stability due to reduced susceptibility to oxidative demethylation .

Modifications in the Thioether Linker and Terminal Groups

  • Acetamide vs. Morpholine-Terminated Chains: Most analogs, such as NV5 () and 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides (), terminate in aromatic or heteroaromatic amides. The morpholine group in the target compound replaces these with a polar, non-aromatic heterocycle, likely improving aqueous solubility and altering pharmacokinetics .
  • Chain Length and Bioactivity: Studies on 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)propionamides () reveal that increasing the acyl chain length reduces antidepressant activity. The target compound’s ethyl linker may balance lipophilicity and steric demands .

Enzyme Inhibition and Selectivity

  • Aldose Reductase Inhibitors: Cemtirestat (CMTI) and its oxotriazinoindole derivative (OTI, ) feature acetic acid or ketone moieties critical for aldose reductase (ALR2) inhibition.
  • Carbonic Anhydrase Inhibitors: Triazinoindole-benzene sulfonamide conjugates () use sulfonamide groups for binding. The morpholine group in the target compound may engage in different hydrogen-bonding networks .

Antimicrobial Activity

  • Analogs like 1-(5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (33, ) show activity against E. coli and P. aeruginosa. The target compound’s morpholine group could enhance Gram-negative targeting due to improved membrane penetration .

Antidepressant Potential

  • 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides () exhibit moderate activity in tail suspension tests. The morpholine derivative’s polarity may reduce blood-brain barrier permeability, necessitating structural optimization .

Selectivity in Enzyme Inhibition

  • Cemtirestat () demonstrates high ALR2 selectivity over ALR1. The target compound’s lack of a carboxylic acid group may shift selectivity toward other oxidoreductases or kinases .

Data Tables

Table 1: Key Structural and Functional Differences

Compound Name Core Substitution Linker/Terminal Group Key Activity Reference
Target Compound 5-Ethyl -S-CH2-CH2-morpholine Under investigation -
NV5 () 5-Methyl -S-CH2-C(O)-NH-(4-pyridinyloxyphenyl) Anti-quorum sensing
Cemtirestat () 5H-Unsubstituted -S-CH2-COOH ALR2 inhibition
2-(5H-Triazinoindol-3-ylthio)-N-(Ph)Acetamide () 5H-Unsubstituted -S-CH2-C(O)-NH-Ar Antidepressant (moderate)

Biological Activity

The compound 4-[2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a morpholine ring and a triazinoindole moiety. Its molecular formula is C15H20N4SC_{15}H_{20}N_4S with a molecular weight of approximately 292.41 g/mol. The presence of the sulfanyl group is notable for its potential role in biological activity.

Research indicates that compounds containing triazinoindole structures often exhibit diverse biological activities, including:

  • Antiviral Activity : Indole derivatives have shown promise as antiviral agents. For instance, similar compounds have been found to inhibit the activity of RNA-dependent RNA polymerases in viruses such as hepatitis C .
  • Anti-inflammatory Effects : Morpholine derivatives are known for their analgesic properties through modulation of cannabinoid receptors (CB2), which play a crucial role in pain regulation .

Biological Activity Data

A summary of the biological activities associated with this compound is presented below:

Activity TypeMechanism/TargetReference
AntiviralInhibition of RNA polymerases
Anti-inflammatoryCB2 receptor modulation
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antiviral Study : A study evaluated the antiviral efficacy of related triazinoindole compounds against various viruses. The findings indicated that these compounds could effectively inhibit viral replication at low micromolar concentrations, suggesting that this compound might have similar effects .
  • Anti-inflammatory Research : In a rat model for inflammatory pain, compounds with similar morpholine structures demonstrated significant anti-inflammatory effects. The study reported a dose-dependent reduction in hyperalgesia and pro-inflammatory cytokines such as IL-1β and TNF-α .
  • Cytotoxicity Assessment : Research involving cell lines indicated that the compound exhibited cytotoxic effects against various cancer types by inducing apoptosis through mitochondrial pathways. The IC50 values were reported in the low micromolar range .

Q & A

Q. Key Considerations :

  • Anhydrous conditions are critical to avoid side reactions.
  • Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) .

How can the purity and structural integrity of this compound be validated?

Q. Basic Analytical Techniques

Method Conditions/Parameters Reference
¹H/¹³C NMR DMSO-d₆ solvent; δ 1.80–12.62 ppm (characteristic peaks for ethyl, morpholine, and triazinoindole moieties) .
HRMS Calcd for C₁₉H₂₂N₆OS₂: 438.129; observe [M+H]⁺ at 439.136 .
HPLC C18 column, 5–98% acetonitrile/water gradient, retention time ~12.5 min .

Q. Advanced Validation :

  • X-ray crystallography for absolute configuration confirmation (if crystals are obtainable).
  • LC-MS/MS for trace impurity profiling .

What strategies are effective in optimizing the bioactivity of this compound against specific molecular targets?

Q. Advanced Structure-Activity Relationship (SAR) Strategies

  • Substituent Effects :
    • Ethyl group (C5) : Enhances lipophilicity and membrane permeability .
    • Morpholine moiety : Improves solubility and target engagement (e.g., kinase or protease inhibition) .
Modification Biological Impact Reference
Sulfanyl-to-sulfonyl Increases selectivity for redox-sensitive targets (e.g., SIRT1) .
Halogenation (e.g., Br) Enhances antitumor activity (IC₅₀ reduction by 40–60% in HCT116 cells) .

Q. Methodological Approach :

  • Use molecular docking (AutoDock Vina) to predict binding affinity for targets like aldose reductase (ALR2) or p53 .
  • Validate with enzyme inhibition assays (e.g., ALR2 IC₅₀ < 1 µM) .

How can contradictory data regarding the compound's efficacy in different biological assays be resolved?

Q. Advanced Data Analysis Framework

  • Case Example : A study found that NV5 (a structural analog) reduced alkylquinolone biosynthesis in Pseudomonas aeruginosa but did not enhance ciprofloxacin’s antibacterial effect .
    • Resolution Strategies :

Dose-Response Curves : Test multiple concentrations to identify non-linear effects.

Orthogonal Assays : Use RNA-seq to confirm quorum-sensing gene suppression .

Mechanistic Studies : Evaluate off-target effects (e.g., cytotoxicity via MTT assay) .

Q. Statistical Tools :

  • Two-way ANOVA to assess interaction effects between compounds.
  • Principal Component Analysis (PCA) to differentiate assay variability .

What in vitro and in vivo models are appropriate for evaluating the compound's antitumor potential?

Q. Advanced Preclinical Models

Model Application Reference
HCT116 (p53+/+) Assess p53-dependent apoptosis (IC₅₀ ~5 µM) .
Mouse Xenografts Evaluate tumor volume reduction (dose: 10 mg/kg/day, i.p.) .
3D Spheroid Culture Study penetration in hypoxic tumor cores .

Q. Endpoint Metrics :

  • In vitro : Caspase-3 activation, cell cycle arrest (flow cytometry).
  • In vivo : Tumor weight, histopathology (H&E staining) .

How can metabolic stability and toxicity be assessed for this compound?

Q. Advanced ADME/Tox Methods

  • Metabolic Stability :
    • Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS (t₁/₂ > 60 min desirable) .
  • Toxicity Screening :
    • hERG Assay : Patch-clamp to assess cardiac risk (IC₅₀ > 10 µM preferred) .
    • Ames Test : Evaluate mutagenicity in Salmonella strains TA98/TA100 .

Q. Data Interpretation :

  • Use hepatocyte viability (MTT) and glutathione depletion as markers of oxidative stress .

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